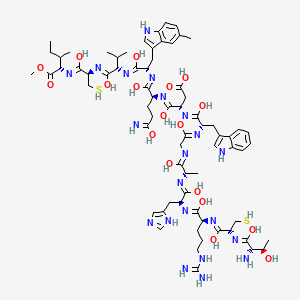

Ac-ICV(5MeW)QDWGAHRCT-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

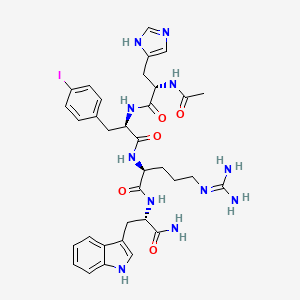

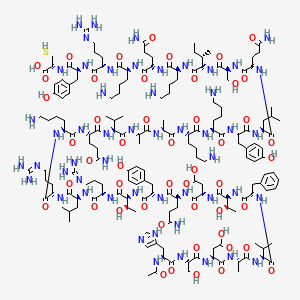

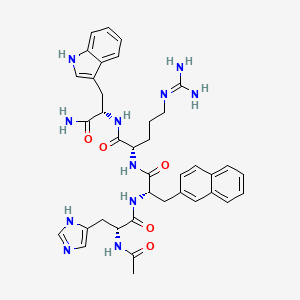

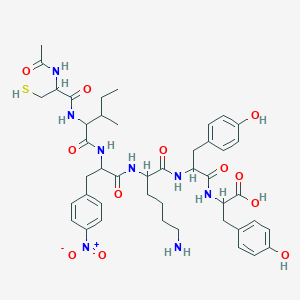

Ac-ICV(5MeW)QDWGAHRCT-NH2 is a synthetic peptide compound known for its potential therapeutic applications. It is a modified analog of compstatin, a peptide that inhibits the complement system by binding to the central component C3 and its fragments C3b and C3c . This compound has been studied for its ability to modulate immune responses and has shown promise in various experimental models.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ac-ICV(5MeW)QDWGAHRCT-NH2 involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure high efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels required for therapeutic applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ac-ICV(5MeW)QDWGAHRCT-NH2 unterliegt während seiner Synthese hauptsächlich Substitutionsreaktionen. Die Peptidbindungen werden durch nukleophile Substitution gebildet, bei der die Aminogruppe einer Aminosäure das Carbonylkohlenstoffatom einer anderen angreift, was durch Kupplungsreagenzien erleichtert wird .

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), 1-Hydroxybenzotriazol (HOBt)

Spaltungsreagenzien: Trifluoressigsäure (TFA) zum Entfernen des Peptids vom Harz

Entschützungsreagenzien: Piperidin zum Entfernen von Schutzgruppen von Aminosäuren

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das vollständig zusammengesetzte und entschützte Peptid this compound. Nebenprodukte können verkürzte Peptide oder Peptide mit unvollständiger Entschützung sein, die typischerweise während der Reinigung entfernt werden .

Wissenschaftliche Forschungsanwendungen

Chemie: Verwendung als Modellverbindung zum Studium von Peptidsynthese- und Modifizierungsverfahren.

Biologie: Untersucht auf seine Rolle bei der Modulation des Komplementsystems, das Teil der Immunantwort ist.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf das Komplementsystem abzielen.

5. Wirkmechanismus

Ac-ICV(5MeW)QDWGAHRCT-NH2 entfaltet seine Wirkung durch Bindung an die zentrale Komponente C3 des Komplementsystems. Diese Bindung hemmt die Aktivierung von C3 und seinen Fragmenten C3b und C3c, wodurch die nachgeschalteten Wirkungen der Komplementaktivierung verhindert werden. Die Hemmung des Komplementsystems trägt zur Modulation von Immunantworten und zur Reduzierung von Entzündungen bei .

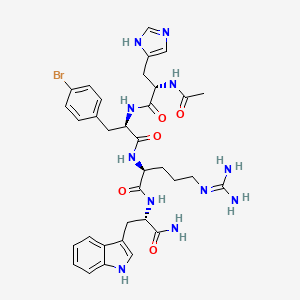

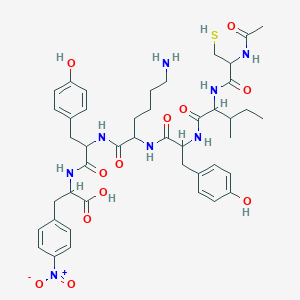

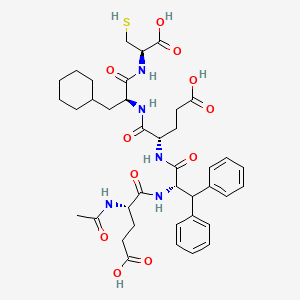

Ähnliche Verbindungen:

- Ac-ICV(5fW)QDWGAHRCT-NH2

- Ac-ICVWQD(5fW)GAHRCT-NH2

- Ac-ICVWQDWGAHRCT-NH2

- Ac-I[CV(1Nal)QDWGAHRC]T

- Ac-I[CV(2Igl)QDWGAHRC]T

Vergleich: this compound ist aufgrund des Vorhandenseins des 5-Methyltryptophans (5MeW)-Rests einzigartig, das seine Bindungsaffinität und Hemmwirkung im Vergleich zu anderen Analoga verstärkt. Diese Modifikation führt zu einem stabileren Komplex mit C3, was es zu einem effektiveren Inhibitor des Komplementsystems macht .

Wirkmechanismus

Ac-ICV(5MeW)QDWGAHRCT-NH2 exerts its effects by binding to the central component C3 of the complement system. This binding inhibits the activation of C3 and its fragments C3b and C3c, thereby preventing the downstream effects of complement activation. The inhibition of the complement system helps modulate immune responses and reduce inflammation .

Vergleich Mit ähnlichen Verbindungen

- Ac-ICV(5fW)QDWGAHRCT-NH2

- Ac-ICVWQD(5fW)GAHRCT-NH2

- Ac-ICVWQDWGAHRCT-NH2

- Ac-I[CV(1Nal)QDWGAHRC]T

- Ac-I[CV(2Igl)QDWGAHRC]T

Comparison: Ac-ICV(5MeW)QDWGAHRCT-NH2 is unique due to the presence of the 5-methyltryptophan (5MeW) residue, which enhances its binding affinity and inhibitory potency compared to other analogs. This modification results in a more stable complex with C3, making it a more effective inhibitor of the complement system .

Eigenschaften

Molekularformel |

C71H103N21O18S2 |

|---|---|

Molekulargewicht |

1602.8 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1,5-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(5-methyl-1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid |

InChI |

InChI=1S/C71H103N21O18S2/c1-9-35(5)58(70(109)110-8)92-67(106)52(31-112)90-69(108)57(33(2)3)91-65(104)48(23-39-27-79-44-17-16-34(4)21-42(39)44)86-61(100)46(18-19-53(72)94)85-64(103)50(25-55(96)97)88-63(102)47(22-38-26-78-43-14-11-10-13-41(38)43)83-54(95)29-80-59(98)36(6)82-62(101)49(24-40-28-76-32-81-40)87-60(99)45(15-12-20-77-71(74)75)84-66(105)51(30-111)89-68(107)56(73)37(7)93/h10-11,13-14,16-17,21,26-28,32-33,35-37,45-52,56-58,78-79,93,111-112H,9,12,15,18-20,22-25,29-31,73H2,1-8H3,(H2,72,94)(H,76,81)(H,80,98)(H,82,101)(H,83,95)(H,84,105)(H,85,103)(H,86,100)(H,87,99)(H,88,102)(H,89,107)(H,90,108)(H,91,104)(H,92,106)(H,96,97)(H4,74,75,77)/t35?,36-,37+,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |

InChI-Schlüssel |

BZCORVKMPCMYEF-LXVAIGNUSA-N |

Isomerische SMILES |

CCC(C)[C@@H](C(=O)OC)N=C([C@H](CS)N=C([C@H](C(C)C)N=C([C@H](CC1=CNC2=C1C=C(C=C2)C)N=C([C@H](CCC(=N)O)N=C([C@H](CC(=O)O)N=C([C@H](CC3=CNC4=CC=CC=C43)N=C(CN=C([C@H](C)N=C([C@H](CC5=CN=CN5)N=C([C@H](CCCNC(=N)N)N=C([C@H](CS)N=C([C@H]([C@@H](C)O)N)O)O)O)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

CCC(C)C(C(=O)OC)N=C(C(CS)N=C(C(C(C)C)N=C(C(CC1=CNC2=C1C=C(C=C2)C)N=C(C(CCC(=N)O)N=C(C(CC(=O)O)N=C(C(CC3=CNC4=CC=CC=C43)N=C(CN=C(C(C)N=C(C(CC5=CN=CN5)N=C(C(CCCNC(=N)N)N=C(C(CS)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)

![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)

![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)

![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)

![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)

![Ac-I[CVWQDWG(Abu)HRC]T-NH2](/img/structure/B10846369.png)